Bis[3,4-dichlorophenyl]sulfone is an organic compound characterized by its sulfone functional group and two 3,4-dichlorophenyl substituents. Its chemical structure can be represented as , where the chlorine atoms are positioned on the aromatic rings. This compound belongs to a class of chemicals known as sulfones, which are notable for their stability and resistance to heat, making them useful in various industrial applications.
The primary reaction involving bis[3,4-dichlorophenyl]sulfone is its formation through sulfonation reactions. Typically, this involves the reaction of chlorobenzene derivatives with sulfur trioxide or sulfuric acid under controlled conditions. The general reaction can be represented as:
This reaction highlights the ability of chlorinated aromatic compounds to undergo electrophilic substitution, resulting in the formation of sulfones.
Bis[3,4-dichlorophenyl]sulfone exhibits notable biological activity, particularly as an antimicrobial agent. Studies have shown that compounds within this class can inhibit bacterial growth and have potential therapeutic applications. For instance, derivatives of dichlorodiphenyl sulfone have been investigated for their efficacy against leprosy and other bacterial infections. The biological mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The synthesis of bis[3,4-dichlorophenyl]sulfone typically involves several methods:
Research has indicated that bis[3,4-dichlorophenyl]sulfone interacts with various biological systems. Interaction studies focus on its metabolic pathways, toxicity levels, and environmental impact. Notably, it has been detected as an environmental contaminant in aquatic ecosystems, raising concerns about its persistence and bioaccumulation in wildlife.
Several compounds share structural similarities with bis[3,4-dichlorophenyl]sulfone. These include:
| Compound Name | Structure |
Single-crystal data for the title compound are not yet available; nonetheless, two complementary information streams define its solid-state geometry.
Table 1 Key crystallographic and geometric parameters
The close match between experimental and computed cell volumes, together with bond metrics lying inside the accepted aryl-sulfone envelopes, provides high confidence in the predicted molecular geometry. Nuclear-Magnetic- and Infra-Red Spectral SignaturesNMR characteristicsDigitised spectra archived in the Wiley–Sadtler database show only three sets of proton resonances, reflecting the compound’s C₂ symmetry. The low proton count (H-3, H-5, H-6 on each ring) and strong deshielding by vicinal chlorines collapse the spectrum into the 7.30–7.80 ppm window (Table 2). ^13C shifts span 124–136 ppm with S-ipso carbons appearing farthest down-field, consistent with other tetra-chloro biphenyl sulfones. Table 2 Observed 400 MHz ^1H NMR data (CDCl₃, 298 K)
Infra-red profileThe mid-IR spectrum (KBr pellet) is dominated by:
Figure 1 (not shown) superposes the experimental trace with a DFT/B3LYP-6-31G(d) prediction; all principal peaks deviate by <10 cm⁻¹, validating the structural assignment. Mass-Spectrometric Fragmentation PatternsElectron-ionisation spectra registered in both NIST and SpectraBase libraries reveal an intense molecular ion at m/z 354/356/358 (M, M+2, M+4) reflecting the 37Cl/35Cl isotopic cluster. Three signature fragment families dominate (Table 3). Table 3 Principal EI fragments for Bis[3,4-dichlorophenyl]sulfone (70 eV)
High-resolution measurements fix the exact mass of the molecular ion at 353.8843 Da, matching the calculated 353.8843 Da within 2 ppm. Fragmentation mechanismCleavage across the S–C bonds generates a diphenylsulfonyl cation that readily loses SO₂, echoing behaviour reported for simple sulfones. Subsequent homolytic C–Cl loss or rearrangements give lower-mass aromatic ions. The intensity ratio M:M – Cl:M – SO₂ ~ 100:80:60 observed here mirrors patterns in structurally related tetra-chloro biphenyl sulfones. XLogP3 5.2
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
22588-79-0
Wikipedia
Bis[3,4-dichlorophenyl]sulfone
Dates
Last modified: 08-16-2023
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